Bis(2,4-diisopropylphenyl) Phenyl Phosphate
Description
Properties
IUPAC Name |
bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39O4P/c1-20(2)24-14-16-29(27(18-24)22(5)6)33-35(31,32-26-12-10-9-11-13-26)34-30-17-15-25(21(3)4)19-28(30)23(7)8/h9-23H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUZTEZXEXIDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3)C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017825 | |
| Record name | bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190501-29-0 | |
| Record name | bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-diisopropylphenyl) Phenyl Phosphate typically involves the reaction of 2,4-di(propan-2-yl)phenol with phenyl phosphorodichloridate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-diisopropylphenyl) Phenyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphite esters.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphate esters and phosphoric acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Organic Synthesis : BDPP serves as a reagent for synthesizing various organic compounds. Its ability to facilitate nucleophilic substitution reactions at the phosphorus atom allows for the creation of diverse phosphate esters.
- Catalysis : The compound is utilized as a catalyst in polymerization reactions, enhancing the efficiency of producing polymers.
Biology
- Enzyme Inhibition : Research indicates that BDPP may inhibit certain enzymes by binding to their active sites, affecting metabolic pathways. This property is being explored for potential therapeutic applications in diseases related to phosphate metabolism.
Medicine
- Ongoing studies are investigating BDPP's role in treating conditions associated with dysregulated phosphate metabolism. Its enzyme-inhibiting properties could provide novel therapeutic avenues.
Industrial Applications
- Flame Retardant : BDPP is widely used as a flame retardant and plasticizer in manufacturing polymers, particularly polyurethanes and PVC products. Its effectiveness in reducing flammability makes it valuable in various consumer goods.
- Additive in Coatings : The compound is also employed in textile coatings, adhesives, paints, and pigment dispersions due to its chemical stability and performance-enhancing properties.
Case Study 1: Flame Retardancy Testing
A study conducted on polymer formulations incorporating BDPP demonstrated significant improvements in flame resistance compared to formulations without it. The testing involved subjecting samples to standardized flame tests where BDPP-containing samples exhibited lower flammability ratings.
Research evaluating BDPP's enzyme inhibition properties revealed that it effectively inhibited specific phosphatases involved in metabolic processes. This study highlighted the potential of BDPP as a therapeutic agent in managing disorders associated with phosphate metabolism.
Mechanism of Action
The mechanism of action of Bis(2,4-diisopropylphenyl) Phenyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, it can interact with cellular membranes, altering their properties and functions .
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Bulk : Tert-butyl groups (e.g., in Tris(2,4-di-tert-butylphenyl) phosphate) increase steric hindrance, reducing reactivity but improving UV stability compared to isopropyl groups in 24DIPPDPP .
- Symmetry: Bisphenol A bis(diphenyl phosphate) features a bisphenol backbone, enabling polymerization and higher molecular weight, whereas 24DIPPDPP is monomeric .
Environmental and Human Exposure Profiles
Studies comparing silicone wristband and urine sample data highlight differences in environmental persistence and bioaccumulation (Table 2):
| Compound | Median Concentration (ng/g) | Detection Frequency (%) | Log Kow (Predicted) |
|---|---|---|---|
| 24DIPPDPP | 997.39 | 85 | 8.2 |
| Bis(4-isopropylphenyl) phenyl phosphate | 416.89 | 70 | 7.8 |
| Tris(4-isopropylphenyl) phosphate | 6.83 | 30 | 6.5 |
- 24DIPPDPP exhibits the highest median concentration in environmental samples, likely due to its widespread use in firefighting equipment and industrial materials .
- Lower detection frequencies for trisubstituted analogues (e.g., Tris(4-isopropylphenyl) phosphate) suggest reduced environmental mobility or faster degradation .
Performance in Flame Retardancy
- Efficiency: 24DIPPDPP outperforms monosubstituted analogues (e.g., Isopropyl diphenyl phosphate) in polyurethane foams due to its higher phosphorus content (6.8% vs. 4.5%) and synergistic effects with char-forming agents .
- Thermal Stability : Tris(2,4-di-tert-butylphenyl) phosphate decomposes at 320°C, whereas 24DIPPDPP degrades at 290°C, reflecting the superior stability of tert-butyl groups .
Biological Activity
Introduction
Bis(2,4-diisopropylphenyl) Phenyl Phosphate (B2IPP) is an organophosphate compound with the molecular formula C30H39O4P. It is primarily recognized for its applications in various fields, including chemistry and biology, particularly as a potential enzyme inhibitor and its implications in human health and environmental studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicological data, and relevant case studies.
B2IPP interacts with biological systems through several mechanisms:
- Enzyme Inhibition : B2IPP can inhibit specific enzymes by binding to their active sites, thus affecting metabolic pathways. This interaction is crucial in understanding its potential therapeutic applications and toxicological effects.
- Cell Membrane Interaction : The compound may alter cellular membrane properties, impacting cell signaling and function.
Enzyme Inhibition Studies
Research indicates that B2IPP has significant enzyme inhibitory properties. For instance, studies have shown that it can inhibit cholinesterase activity, similar to other organophosphates. This inhibition can lead to neurotoxic effects, as cholinesterase plays a vital role in neurotransmission .
Developmental Toxicity
Recent findings suggest that exposure to B2IPP and similar compounds during critical developmental windows can lead to neurodevelopmental deficits. In animal models, perinatal exposure to organophosphate flame retardants (OPFRs), including B2IPP, has been associated with altered behavior and cognitive functions in offspring .
Endocrine Disruption
B2IPP has been implicated as an endocrine disruptor. Studies have demonstrated its ability to interfere with thyroid hormone action, which is crucial for metabolic regulation and development. This disruption can have far-reaching implications for both human health and ecological systems .
Exposure Assessment
A study conducted on human exposure to B2IPP found that it is prevalent in consumer products treated with OPFRs. The research highlighted the widespread presence of B2IPP metabolites in human urine samples, indicating significant exposure levels among the population .
Environmental Impact
Environmental assessments reveal that B2IPP contributes to the pollution of aquatic ecosystems. It has been detected in sediment samples from various lakes, raising concerns about its persistence and bioaccumulation potential in aquatic organisms .
Summary of Biological Activities
Human Exposure Data
| Study | Sample Size | Detection Rate | Metabolite Concentration |
|---|---|---|---|
| Hammel et al. | 40 | 100% | 2.6 ng/mL |
| General Population Study | 48 | 98% | Varies |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Bis(2,4-diisopropylphenyl) Phenyl Phosphate in research settings?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural confirmation. Gas chromatography-mass spectrometry (GC-MS) is effective for purity assessment, as demonstrated in certification reports using automated integration parameters and standardized protocols . Cross-reference spectral libraries in databases like PubChem for validation . For quantification, pair high-performance liquid chromatography (HPLC) with UV-Vis detection, ensuring calibration with certified reference materials.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to minimize inhalation risks, as the compound may form aerosols during handling .
- Waste Management : Segregate waste and collaborate with certified disposal agencies to avoid environmental contamination .
- Emergency Preparedness : Maintain spill kits containing inert absorbents (e.g., vermiculite) and ensure access to safety showers/eyewash stations .
Q. How can researchers source high-purity this compound for experimental use?
- Methodological Answer : Prioritize vendors listed in authoritative databases like PubChem or ChemNet, which curate supplier reliability and compound specifications . Validate purity through certificates of analysis (CoA) and cross-check CAS numbers (e.g., 34909-69-8) to avoid structural analogs .
Advanced Research Questions
Q. How should experiments be designed to assess the thermal stability of this compound in polymer matrices?
- Methodological Answer :
- Techniques : Employ thermogravimetric analysis (TGA) to measure decomposition temperatures and differential scanning calorimetry (DSC) to study phase transitions.
- Control Variables : Maintain consistent heating rates (e.g., 10°C/min under nitrogen) and replicate trials to account for polymer-composite interactions .
- Data Interpretation : Compare activation energies derived from Arrhenius plots to identify degradation mechanisms. Reference environmental screening profiles for baseline stability data .
Q. What strategies resolve contradictions in toxicity data across studies on this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from regulatory reports (e.g., EPA, FDA) and prioritize studies adhering to OECD guidelines for acute/chronic toxicity .
- Experimental Replication : Conduct dose-response assays using standardized models (e.g., Daphnia magna for aquatic toxicity) to reconcile discrepancies .
- Contextual Factors : Account for variables like solvent choice (e.g., DMSO vs. water) and exposure duration, which influence toxicity outcomes .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer :
- Software Tools : Use EPI Suite or ChemAxon to estimate biodegradation half-lives and bioaccumulation potential. Input physicochemical properties (e.g., logP = 8.2) from safety data sheets .
- Validation : Compare predictions with empirical data from sediment-water partitioning studies .
- Gap Identification : Highlight underexplored pathways (e.g., photodegradation in UV-rich environments) for targeted experimental validation .
Q. What methodologies optimize the synthesis of this compound to minimize by-products?
- Methodological Answer :
- Reaction Optimization : Use phosphorochloridate intermediates and control stoichiometric ratios (e.g., 1:3 phenol:phosphorus oxychloride) to reduce esterification by-products .
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to enhance selectivity, monitored via in-situ FTIR for real-time reaction tracking .
- Purification : Implement column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
